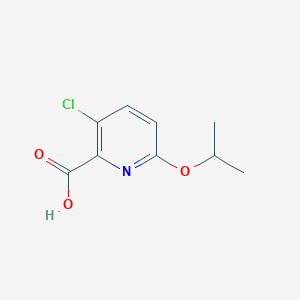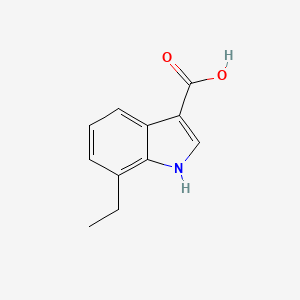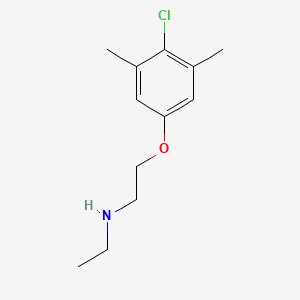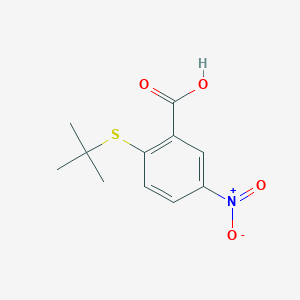
3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid
Descripción general
Descripción
“3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.63 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” consists of a pyridine ring substituted with a chlorine atom, a propan-2-yloxy group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” include a molecular weight of 215.63 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
A study on hydrogen bonding in related pyridin-3-yloxyethanoic acids and propanoic acids demonstrates the significance of these compounds in understanding intramolecular and intermolecular hydrogen bonding. This research, while not directly on 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid, provides insights into similar compounds' chemical behavior, which can be crucial in pharmaceutical and biochemical applications (Dobbin et al., 1993).
Synthesis and Structural Analysis
The synthesis and crystal structure of closely related compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester offer valuable information on the structural properties and stability of these compounds. This research contributes to the broader understanding of pyridine derivatives and their potential applications in material science and pharmaceuticals (Shen et al., 2012).
Esterification Processes
Research into the esterification of carboxylic acids by alcohols using chloro-trinitrobenzene as a condensing agent highlights the chemical reactivity and potential for synthesizing various esters, which are critical in numerous industrial processes. This information is pertinent to understanding the reactivity of compounds like 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid in different chemical environments (Takimoto et al., 1981).
Insecticidal Activity
The study of compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide demonstrates the potential insecticidal properties of similar chloro-pyridinyl derivatives. This research is crucial in developing new pesticides and understanding the chemical basis of their efficacy (Liu et al., 2006).
Anti-Cancer Activity
The synthesis and study of complexes based on derivatives of chloro-pyridinyl carboxylic acids, such as the novel complexes synthesized from 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, provide insights into their potential anti-cancer properties. This research is vital in the field of medicinal chemistry for developing new therapeutic agents (Qiao et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-6-propan-2-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5(2)14-7-4-3-6(10)8(11-7)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLOUOTPLJHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid | |
CAS RN |
1021044-11-0 | |
| Record name | 3-chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)


![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)


